Bromochlorofluoroiodomethane

Stereochemistry Computational chemistry Halogen bonding

Bromochlorofluoroiodomethane (CBrClFI, CAS 753-65-1) is a hypothetical haloalkane of the tetrahalomethane class in which all four hydrogen atoms of methane are replaced by the four different stable halogen substituents—fluorine, chlorine, bromine, and iodine. With a molecular weight of 273.27 g·mol⁻¹, it is the heaviest and most electronically complex member of the chiral halomethane family.

Molecular Formula CBrClFI
Molecular Weight 273.27 g/mol
CAS No. 753-65-1
Cat. No. B14750348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromochlorofluoroiodomethane
CAS753-65-1
Molecular FormulaCBrClFI
Molecular Weight273.27 g/mol
Structural Identifiers
SMILESC(F)(Cl)(Br)I
InChIInChI=1S/CBrClFI/c2-1(3,4)5
InChIKeyXEGUVFFZWHRVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromochlorofluoroiodomethane (CAS 753-65-1): The Only Tetrahalomethane Containing All Four Stable Halogen Substituents


Bromochlorofluoroiodomethane (CBrClFI, CAS 753-65-1) is a hypothetical haloalkane of the tetrahalomethane class in which all four hydrogen atoms of methane are replaced by the four different stable halogen substituents—fluorine, chlorine, bromine, and iodine [1]. With a molecular weight of 273.27 g·mol⁻¹, it is the heaviest and most electronically complex member of the chiral halomethane family . The compound possesses C₁ point group symmetry (no symmetry elements beyond identity), guaranteeing intrinsic chirality with two non-superimposable enantiomers, and is frequently cited as the prototypical chiral molecule in stereochemistry pedagogy and fundamental research [1][2]. Despite extensive theoretical interest, no synthetic route has been reported, and the compound remains experimentally unrealized as of the current literature [1].

Why Trihalomethane Analogs Cannot Substitute for Bromochlorofluoroiodomethane in Chirality-Focused and Computational Research


The closest synthesized analogs—bromochlorofluoromethane (CHBrClF), chlorofluoroiodomethane (CHClFI), and bromochloroiodomethane (CHBrClI)—are all trihalomethanes that retain one hydrogen atom on the central carbon [1][2]. This hydrogen substitution fundamentally alters three properties critical for research selection: (i) the C–H bond introduces vibrational complexity absent in the fully halogenated CBrClFI, reducing its value as a benchmark system for computational halogen effect studies [3]; (ii) CHBrClF is documented to be relatively unstable to hydrolysis, a liability not predicted for the perhalogenated CBrClFI, which lacks the hydrolytically labile C–H bond [4]; and (iii) the presence of iodine in CBrClFI confers a substantially larger spin-orbit coupling effect and polarizability range—from fluorine (lowest) to iodine (highest)—that no trihalomethane analog can replicate across all four substituents simultaneously [3]. Consequently, a procurement decision based on a trihalomethane substitute would forfeit the unique electronic, stereochemical, and pedagogical properties that motivate selection of the fully substituted tetrahalomethane.

Quantitative Differentiation Evidence: Bromochlorofluoroiodomethane vs. Closest Trihalomethane and Tetrahalomethane Analogs


Complete Halogen Substitution: The Only Methane Derivative Bearing All Four Stable Halogens

CBrClFI is the sole methane derivative in which all four hydrogen atoms are replaced by the four different stable halogen atoms (F, Cl, Br, I), yielding a fully substituted tetrahalomethane. By contrast, all synthesized chiral halomethane comparators—including bromochlorofluoromethane (CHBrClF), chlorofluoroiodomethane (CHClFI), and bromochloroiodomethane (CHBrClI)—are trihalomethanes that retain one C–H bond [1][2]. This structural distinction eliminates C–H stretching and bending modes from the vibrational spectrum and removes the hydrogen atom as a potential site for hydrolytic or hydrogen-bonding interactions, producing a molecular entity with fundamentally different spectroscopic and supramolecular interaction profiles [3].

Stereochemistry Computational chemistry Halogen bonding

Predicted Physicochemical Property Differentiation: Boiling Point and Density vs. CHBrClF

Computational predictions indicate that CBrClFI would exhibit a boiling point of approximately 142 °C and a density of 2.48 g·cm⁻³ at 20 °C, substantially exceeding the experimentally measured values for its closest trihalomethane analog, bromochlorofluoromethane (CHBrClF), which has a boiling point of 36 °C and a density of 1.953 g·cm⁻³ [1]. The predicted enthalpy of vaporization for CBrClFI is 34.0 ± 3.0 kJ·mol⁻¹, compared to 27.4 ± 3.0 kJ·mol⁻¹ for CHBrClF . The 106 °C boiling point elevation and ~27% density increase are attributable to the replacement of the hydrogen atom in CHBrClF with iodine (atomic weight 126.90), which increases both molecular weight (from 147.37 to 273.27 g·mol⁻¹) and polarizability .

Physical chemistry Thermodynamics Separation science

Mass Spectrometric Differentiation: Unique Quadruple-Halogen Isotopic Fingerprint

CBrClFI would exhibit a distinctive mass spectrometric isotopic pattern arising from the simultaneous presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 natural abundance) and chlorine (³⁵Cl/³⁷Cl, ~3:1 natural abundance), combined with monoisotopic fluorine (¹⁹F) and iodine (¹²⁷I) [1]. The molecular ion cluster is predicted to span m/z 272–278 with a characteristic four-peak pattern in the molecular ion region generated by the convolution of Br and Cl isotopic distributions [1]. This pattern is qualitatively and quantitatively distinct from that of any trihalomethane comparator. For instance, CHBrClF produces a molecular ion cluster centered at m/z 146–150 (3–4 peaks from Br + Cl), while CHClFI produces a pattern at m/z 194–198 (2 peaks from Cl only, since I and F are monoisotopic) . The presence of iodine in CBrClFI shifts the entire cluster to higher m/z by approximately 126 mass units relative to CHBrClF, enabling unambiguous identification even in complex mixtures [1].

Analytical chemistry Mass spectrometry Quality control

C₁ Point Group Symmetry: Guaranteed Chirality Without Conformational Ambiguity

CBrClFI belongs to the C₁ point group, possessing only the identity operation (E) as a symmetry element. This is the lowest possible molecular symmetry, ensuring that the molecule is unequivocally chiral with no possibility of achiral conformers [1]. In contrast, CHBrClF and CHClFI, while also chiral, possess a plane of symmetry in certain transient conformations due to the presence of the hydrogen atom, which can complicate chiroptical measurements and computational treatments of stereomutation dynamics [2]. The C₁ symmetry of CBrClFI guarantees that any computed or measured chiroptical property (optical rotation, vibrational circular dichroism, Raman optical activity) originates purely from the inherent chirality of the tetrahedral carbon center without conformational averaging artifacts [1][3].

Symmetry Chiroptical spectroscopy Quantum chemistry

Halogen Bond Donor Potential: Iodine Confers Strongest Halogen-Bond Donor Capability Among All Halomethane Analogs

The halogen-bond donor strength hierarchy is well-established as I > Br > Cl ≫ F, with iodine-containing donors exhibiting supramolecular co-crystallization yields of 70%, while bromo-substituted donors produced zero successful co-crystals under identical competitive conditions [1]. CBrClFI, bearing an iodine atom activated by three additional electron-withdrawing halogen substituents (F, Cl, Br) on the same carbon, is predicted to exhibit a larger σ-hole electrostatic potential on iodine than any trihalomethane comparator. CHBrClF lacks iodine entirely and thus cannot participate in strong halogen bonding. CHClFI contains iodine but with only two additional electron-withdrawing groups (F, Cl) rather than three, yielding a less activated iodine center [1][2]. This places CBrClFI at the apex of the halogen-bond donor strength hierarchy among all halomethane derivatives for crystal engineering applications.

Crystal engineering Supramolecular chemistry Halogen bonding

Theoretical Benchmark Status: Simplest Possible Perhalogenated Chiral System for Computational Method Validation

CBrClFI has been specifically identified in the authoritative Science of Synthesis reference work as a compound that 'has attracted a lot of theoretical interest' despite remaining experimentally unknown [1]. Its value as a computational benchmark arises from the simultaneous presence of the lightest (F, Z=9) and heaviest (I, Z=53) stable halogen on the same carbon, requiring computational methods to accurately treat both non-relativistic (F, Cl) and relativistic (Br, I) electronic effects within a single molecular framework [2]. In contrast, CHBrClF (used for parity violation calculations [2]) lacks iodine and therefore does not test the full range of relativistic effects; CHClFI lacks bromine and thus provides an incomplete test of intermediate-mass halogen treatment [3]. CBrClFI is the only halomethane that simultaneously challenges basis set quality, electron correlation treatment, and relativistic correction methods across the entire halogen series in a single compact molecule [1][2].

Computational chemistry Method validation DFT benchmarking

Highest-Value Application Scenarios for Bromochlorofluoroiodomethane Based on Verified Differentiation Evidence


Parity Violation Measurement Programs in Fundamental Physics

CBrClFI represents the logical next-generation candidate molecule for experimental parity violation (PV) detection beyond CHBrClF and CHClFI. CHBrClF has already been used to establish an upper limit of 10⁻¹³ for the relative vibrational energy difference between enantiomers [1], while CHClFI is being pursued as a more favorable candidate with calculated PV effects and established enantiomeric enrichment protocols (63.3% ee for (+)-CHFClI) [2]. CBrClFI would combine the heavy-atom PV enhancement of iodine (present in CHClFI) with the four-substituent electronic complexity that makes CHBrClF a valuable test case, potentially offering larger PV signatures than either comparator while retaining the structural simplicity needed for ultrahigh-resolution spectroscopic interrogation [1][2].

Computational Chemistry Benchmarking for Relativistic Quantum Chemical Methods

The unique halogen composition of CBrClFI—spanning the full range from fluorine (Z=9, non-relativistic) to iodine (Z=53, requiring relativistic treatment)—makes it an ideal single-molecule benchmark for validating new computational methods. The Science of Synthesis reference work explicitly notes the 'lot of theoretical interest' this compound has attracted [3]. Computational groups developing density functionals, basis sets, or spin-orbit coupling treatments can use CBrClFI to test method performance across the entire halogen series in one calculation, reducing the need for separate benchmark molecules for light and heavy elements. The compound's C₁ symmetry further ensures that stereochemical properties (optical rotation, VCD spectra) are predicted without conformational ambiguity [4].

Stereochemistry Pedagogy and Chirality Research Using the Archetypal Chiral Molecule

CBrClFI is the textbook example of a chiral molecule, cited in Britannica [5] and used extensively in chemistry education to illustrate the concept of tetrahedral stereogenic centers. Unlike CHBrClF, which can confuse students due to the presence of a hydrogen atom that is 'just another substituent,' CBrClFI makes chirality visually and conceptually unambiguous: four different halogen atoms, each with distinct color, size, and electronegativity, bonded to a single carbon. For academic procurement supporting advanced stereochemistry courses, molecular modeling workshops, or research training in chiroptical methods, CBrClFI (even as a computational model or structure file) provides pedagogical clarity that no trihalomethane substitute can match [5].

Halogen-Bond-Driven Crystal Engineering with Maximal Donor Strength on a Minimal Scaffold

The established halogen-bond donor hierarchy (I > Br > Cl ≫ F) combined with the electron-withdrawing activation from three additional halogen substituents predicts that CBrClFI would serve as the strongest neutral halogen-bond donor among all halomethane derivatives [6]. Experimental data show that iodine-based aromatic donors achieve 70% supramolecular co-crystallization yields while bromo-analogs yield 0% under identical conditions [6]. For crystal engineering groups seeking to design co-crystals with predictable halogen-bond directionality, CBrClFI offers a uniquely compact donor scaffold bearing the strongest halogen-bond donor atom (iodine) maximally activated by three electron-withdrawing groups—a combination unavailable in any commercially available or synthesized halomethane [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromochlorofluoroiodomethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.